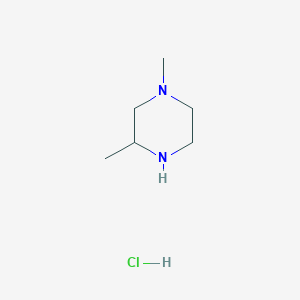

1,3-Dimethylpiperazine hydrochloride

Description

Overview of Piperazine (B1678402) Derivatives in Chemical Sciences

Piperazine and its derivatives represent a critically important class of six-membered heterocyclic compounds containing two nitrogen atoms at opposing positions (1 and 4). This unique structural arrangement confers a combination of properties that make it a cornerstone in medicinal chemistry and drug discovery. nih.govtandfonline.com The piperazine ring offers relative structural rigidity, a large polar surface area, and the presence of hydrogen bond donors and acceptors, which often leads to improved water solubility and favorable pharmacokinetic characteristics in drug candidates. nih.govresearchgate.net

Significance of 1,3-Dimethylpiperazine (B1355154) Hydrochloride as a Research Scaffold

1,3-Dimethylpiperazine hydrochloride is a specific derivative of piperazine that has garnered attention in academic and industrial research as a valuable chemical intermediate and building block. evitachem.com As a hydrochloride salt, the compound typically exhibits enhanced stability and solubility in aqueous media, which is advantageous for handling and for use in various reaction conditions. evitachem.comguidechem.com

The structure of 1,3-dimethylpiperazine is notable for its chirality, arising from the methyl group at the 3-position. This allows for the synthesis and investigation of specific stereoisomers, such as (R)- and (S)-1,3-dimethylpiperazine, which is crucial in modern drug development where the biological activity of enantiomers can differ significantly. evitachem.comresearchgate.net Researchers utilize this chiral scaffold to construct more complex molecules with precise three-dimensional architectures, aiming to achieve highly selective interactions with biological targets. Its use as a tertiary amine substitution can afford final compounds with favorable properties for further investigation. researchgate.net

Scope and Objectives of Current Academic Inquiry

Current academic research involving this compound and its parent base primarily focuses on its application in synthetic chemistry to create novel compounds with potential therapeutic value. The compound serves as a readily available starting material for constructing more elaborate molecular frameworks.

A key objective is to explore its utility in synthesizing new heterocyclic systems. For instance, research has demonstrated the reaction of (R)- and (S)-1,3-dimethylpiperazines with 3,5-dichloro-4H-1,2,6-thiadiazin-4-one to produce novel, chiral thiadiazine derivatives. researchgate.net Such studies aim to generate libraries of new chemical entities for screening against various diseases. Furthermore, investigations into the metabolism of 1,3-disubstituted piperazine derivatives are ongoing, with studies revealing novel metabolic pathways, such as the contraction of the piperazine ring to form an imidazoline (B1206853) structure. nih.gov Understanding these biotransformations is essential for designing drug candidates with improved metabolic stability.

Detailed Research Findings

Academic research highlights the synthetic utility of 1,3-dimethylpiperazine in creating novel chemical structures. A notable example is its use in the synthesis of substituted thiadiazines.

Synthesis of 1,3-dimethylpiperazine-substituted thiadiazines In one study, researchers reacted enantiomerically pure (R)- and (S)-1,3-dimethylpiperazines with 3,5-dichloro-4H-1,2,6-thiadiazin-4-one. This reaction, conducted in tetrahydrofuran (B95107) (THF) at room temperature, resulted in the formation of (R)- and (S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones, respectively. researchgate.net The yields for these reactions were reported to be 68-70%. researchgate.net This synthesis demonstrates the role of 1,3-dimethylpiperazine as a nucleophile that can be incorporated into more complex heterocyclic systems, providing a scaffold for developing new compounds. researchgate.net

Below is a data table summarizing the key physical and chemical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1022094-05-8 |

| Molecular Formula | C₆H₁₅ClN₂ |

| Molecular Weight | 150.65 g/mol |

| Canonical SMILES | CC1CN(CCN1)C.Cl |

| InChI Key | DPBBTNJEYWACKY-UHFFFAOYSA-N |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Data sourced from Guidechem and PubChem. guidechem.comnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-dimethylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-6-5-8(2)4-3-7-6;/h6-7H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBBTNJEYWACKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220040-19-6 | |

| Record name | Piperazine, 1,3-dimethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of 1,3 Dimethylpiperazine Hydrochloride

Established Synthetic Pathways to 1,3-Dimethylpiperazine (B1355154) Hydrochloride

The synthesis of 1,3-Dimethylpiperazine hydrochloride can be approached through two primary stages: the construction of the substituted piperazine (B1678402) ring and the subsequent formation of the hydrochloride salt.

Cyclization Reactions in Piperazine Synthesis

The formation of the piperazine ring is a fundamental step in the synthesis of its derivatives. These methods can be broadly categorized into intermolecular and intramolecular cyclization strategies. researchgate.netscispace.com The synthesis of carbon-substituted piperazines, such as 1,3-dimethylpiperazine, is often accomplished through the cyclization of corresponding linear diamine precursors. nih.gov

Intermolecular cyclization involves the reaction of two or more separate molecules to form the piperazine ring. A common strategy is the catalytic cyclocondensation of compounds like ethylenediamine (B42938) with ethylene (B1197577) glycol. researchgate.net Another approach involves the reaction of a primary amine with a nitrosoalkene in a sequential double Michael addition, which is then followed by a stereoselective catalytic reductive cyclization of the resulting oxime groups to form the piperazine ring. nih.gov These methods provide access to a wide variety of piperazine derivatives, with the final substitution pattern on the ring being determined by the choice of starting materials. nih.govorganic-chemistry.org

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Ethylenediamine, Ethylene Glycol | Catalytic | Unsubstituted Piperazine | researchgate.net |

| Primary Amines, Nitrosoalkenes | Double Michael Addition, Reductive Cyclization | C-Substituted Piperazines | nih.gov |

| Diols, Diamines | Ruthenium(II) complex | Piperazines | organic-chemistry.org |

| Aldehydes, Glycine-based Diamine | Iridium-based Photoredox Catalyst | C-Substituted Piperazines | organic-chemistry.orgmdpi.com |

Intramolecular cyclization involves a single molecule with reactive functional groups that cyclize to form the piperazine ring. These processes are often highly selective. researchgate.net For instance, piperazinone rings can be formed via the intramolecular cyclization of intermediates containing both amine and ester groups. mdpi.com Another strategy involves the manganese(III) acetate (B1210297) mediated oxidative radical cyclization of unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds to yield piperazine-containing dihydrofurans. nih.gov A one-pot protocol for converting primary amines into piperazines has also been developed, involving cyclization with tosylbis(2-(tosyloxy)ethyl)amine. nih.gov

| Precursor Type | Reaction | Product Type | Reference |

| Amine and Ester Intermediates | Base-catalyzed condensation | Piperazinones | mdpi.com |

| Unsaturated Piperazine Derivatives | Mn(OAc)₃ Mediated Radical Cyclization | Piperazine-dihydrofurans | nih.gov |

| Primary Amines | Cyclization with tosylbis(2-(tosyloxy)ethyl)amine | C-unsubstituted Piperazines | nih.gov |

Salt Formation and Derivatization from Piperazine Bases

Once the desired piperazine base, such as 1,3-dimethylpiperazine, is synthesized, it is converted into its hydrochloride salt to improve stability and solubility. evitachem.com This is a standard acid-base reaction where the basic nitrogen atoms of the piperazine ring react with hydrochloric acid.

The process typically involves dissolving the piperazine base in a suitable inert solvent, followed by the addition of hydrochloric acid. google.comgoogle.com For example, a solution of a piperazine derivative can be treated with ethanolic hydrogen chloride to precipitate the corresponding dihydrochloride (B599025) salt. orgsyn.org In one specific procedure, 3-chloroaniline (B41212) and di(2-chloroethyl)amine hydrochloride are reacted in xylene, and the resulting product is extracted and treated with concentrated hydrochloric acid to form the hydrochloride salt, which can then be recrystallized from ethanol (B145695). google.com The number of hydrochloride equivalents can vary, leading to mono- or dihydrochloride salts depending on the stoichiometry and reaction conditions. orgsyn.orgnih.gov

Advanced Synthetic Strategies for 1,3-Dimethylpiperazine Derivatives

Advanced strategies allow for the modification of a pre-formed piperazine ring, such as introducing alkyl groups onto the nitrogen atoms.

Alkylation Reactions of Ring Nitrogen Atoms

N-alkylation is a key transformation for producing substituted piperazines. mdpi.com The nitrogen atoms in the piperazine ring can be alkylated to create more complex structures. smolecule.com Common methods include nucleophilic substitution using alkyl halides (such as chlorides or bromides) and reductive amination. mdpi.comnih.gov

To achieve selective mono-alkylation, an excess of piperazine can be used relative to the alkylating agent. researchgate.net Another approach involves using a monopiperazinium salt, which reacts with an alkylating agent to yield N-monoalkylated piperazines with minimal formation of dialkylated by-products. google.com For instance, reacting a monopiperazinium salt, formed by partial neutralization of piperazine with an acid like HCl, with an alkyl bromide in ethanol can produce the N-monoalkylated derivative in high yield. google.com

Alternatively, a protecting group strategy is often employed. One nitrogen atom is protected (e.g., with a Boc group), the other nitrogen is alkylated, and then the protecting group is removed. researchgate.net Reductive amination offers another route, where a piperazine reacts with an aldehyde or ketone in the presence of a reducing agent to form the N-alkylated product. nih.govresearchgate.net

| Alkylation Method | Reagents | Key Features | Reference |

| Nucleophilic Substitution | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) chloride) | Can lead to mono- or di-alkylation. google.com | mdpi.com |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH(OAc)₃) | Avoids formation of quaternary ammonium (B1175870) salts. | nih.govresearchgate.net |

| Reaction of Monopiperazinium Salt | Piperazine, Acid, Alkylating Agent | Favors mono-alkylation. | google.com |

| Protected Piperazine | N-Boc-piperazine, Base, Alkyl Halide, Deprotection | Controlled synthesis of mono-alkylated products. | researchgate.net |

| Acetylpiperazine Alkylation | N-Acetylpiperazine, Alkyl Halide, Base, Hydrolysis | A simple two-step process for N-alkylpiperazines. researchgate.net | researchgate.net |

Acylation Reactions of Amine Functionalities

The amine groups within the 1,3-dimethylpiperazine structure are amenable to acylation, a common and versatile reaction for forming amide bonds. This transformation is typically achieved by reacting the piperazine with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. The reaction proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent. This process is crucial for introducing a wide array of functional groups onto the piperazine ring, thereby modifying its chemical properties.

The general scheme for the acylation of 1,3-dimethylpiperazine involves the reaction of one of its amine nitrogens with an acyl halide. The presence of a base is critical to act as an acid scavenger, preventing the protonation of the amine and thus maintaining its nucleophilicity.

Table 1: General Acylation of 1,3-Dimethylpiperazine

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| 1,3-Dimethylpiperazine | Acyl Chloride (R-COCl) | Dry Solvent, Non-nucleophilic Base (e.g., Pyridine, Triethylamine) | N-Acyl-1,3-dimethylpiperazine |

| 1,3-Dimethylpiperazine | Acid Anhydride ((RCO)₂O) | Solvent, Base (optional) | N-Acyl-1,3-dimethylpiperazine |

Oxidation to N-Oxides

The tertiary nitrogen atoms in the 1,3-dimethylpiperazine ring can be oxidized to form N-oxides. This transformation is a common metabolic pathway for many tertiary amine drugs and is also a useful synthetic step. google.comgoogle.com The oxidation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the molecule's polarity and chemical reactivity.

Various oxidizing agents can accomplish this conversion. Common laboratory reagents include hydrogen peroxide (H₂O₂), often in the presence of an acid, or peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). google.com Kinetic studies on the oxidation of similar piperazines have been conducted using reagents such as bromamine-T in a buffered acidic medium, confirming the formation of the corresponding N-oxide product. scirp.orgresearchgate.net The reaction involves the transfer of an oxygen atom to the lone pair of electrons on the nitrogen. mdpi.com

Table 2: Oxidation of 1,3-Dimethylpiperazine to its N-Oxide

| Reactant | Oxidizing Agent | Typical Conditions | Product |

|---|---|---|---|

| 1,3-Dimethylpiperazine | Hydrogen Peroxide (H₂O₂) | Acetic Acid, 70 °C | 1,3-Dimethylpiperazine-N-oxide |

| 1,3-Dimethylpiperazine | Bromamine-T (BAT) | Buffered Acidic Medium (pH 4.0), 303 K | 1,3-Dimethylpiperazine-N-oxide |

| 1,3-Dimethylpiperazine | m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (B109758) (DCM) | 1,3-Dimethylpiperazine-N-oxide |

Reduction to Corresponding Amines

The N-oxide functionality can be readily reduced back to the parent tertiary amine. This reduction is a key reaction both in synthetic chemistry and in metabolic processes where N-oxides can act as prodrugs, being converted to the active amine in vivo. google.comgoogle.com While this conversion happens to varying degrees in the human body, chemical methods allow for an efficient and often quantitative transformation. google.com

A variety of reducing agents can be employed for this purpose. For drug metabolism studies, titanium trichloride (B1173362) (TiCl₃) has been shown to be a facile and selective reagent for converting N-oxides to their corresponding amines, even in the presence of other reducible groups like sulfoxides. nih.gov Other methods include the use of diboron (B99234) reagents or catalytic hydrogenation with systems like palladium on carbon (Pd/C) and a hydrogen source such as ammonium formate. organic-chemistry.orgresearchgate.net

Table 3: Reduction of 1,3-Dimethylpiperazine-N-oxide

| Reactant | Reducing Agent | Typical Conditions | Product |

|---|---|---|---|

| 1,3-Dimethylpiperazine-N-oxide | Titanium Trichloride (TiCl₃) | Aqueous or organic solvent | 1,3-Dimethylpiperazine |

| 1,3-Dimethylpiperazine-N-oxide | Diboron reagents (e.g., (pinB)₂) | Suitable solvent, room or elevated temp. | 1,3-Dimethylpiperazine |

| 1,3-Dimethylpiperazine-N-oxide | Pd/C, Ammonium Formate | Methanol (B129727), room temperature | 1,3-Dimethylpiperazine |

Nucleophilic Substitution Reactions

The nitrogen atoms of 1,3-dimethylpiperazine possess lone pairs of electrons, making the molecule an effective nucleophile. It can participate in nucleophilic substitution reactions, where it attacks an electron-deficient center, displacing a leaving group. researchgate.net This reactivity is fundamental to the synthesis of more complex molecules where the piperazine moiety is incorporated into a larger structure. nih.gov

In nucleophilic aromatic substitution (SNAᵣ) reactions, 1,3-dimethylpiperazine can displace a leaving group (typically a halide) from an electron-poor aromatic ring. masterorganicchemistry.comlibretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org For example, piperazine derivatives act as efficient nucleophiles in reactions with highly activated substrates like pentafluoropyridine. researchgate.net

A specific example involves the reaction of enantiomerically pure (R)- and (S)-1,3-dimethylpiperazines with 3,5-dichloro-4H-1,2,6-thiadiazin-4-one. In this reaction, one of the piperazine nitrogen atoms acts as a nucleophile, displacing a chlorine atom on the thiadiazine ring to form a new carbon-nitrogen bond.

Table 4: Nucleophilic Substitution with 1,3-Dimethylpiperazine

| Electrophile | Nucleophile | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 3,5-dichloro-4H-1,2,6-thiadiazin-4-one | (R)-1,3-Dimethylpiperazine | THF | ~20 °C | (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one | 70% |

| 3,5-dichloro-4H-1,2,6-thiadiazin-4-one | (S)-1,3-Dimethylpiperazine | THF | ~20 °C | (S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one | 68% |

Catalytic Approaches in Synthesis

Catalytic methods, particularly those involving transition metals, are indispensable for the efficient and stereoselective synthesis of complex organic molecules, including chiral piperazine derivatives. These approaches offer pathways to products that may be difficult to obtain through classical synthetic routes and are central to the development of enantiomerically pure compounds.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com In the context of piperazine synthesis, catalysts based on metals like palladium, rhodium, and iridium are used for reactions such as reductive amination and amidation cascades to construct the heterocyclic ring. researchgate.net

For the synthesis of chiral piperazines, asymmetric catalysis is paramount. Asymmetric hydrogenation, for instance, can be used to reduce a prochiral precursor in an enantioselective manner. This often involves a chiral ligand coordinated to a metal center, which directs the stereochemical outcome of the reaction.

Table 5: Transition Metal Catalysts in Chiral Piperazine Synthesis

| Reaction Type | Metal Catalyst | Chiral Ligand Example | Substrate Type | Product |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Palladium (Pd) | (R)-BINAP | Prochiral tetrahydropyrazine | Chiral 1,3-Dimethylpiperazine |

| Reductive Amination Cascade | Iridium (Ir) or Rhodium (Rh) | Phosphoramidite-phosphine | Alkyl diamine + α-ketoester | Chiral piperazinone |

Beyond being a target for catalytic synthesis, chiral 1,3-dimethylpiperazine itself can serve as a crucial component in the preparation of new chiral catalysts. researchgate.net Chiral amines and diamines are widely used as ligands that coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalyzed reaction. nih.govclockss.org The development of new chiral ligands is a topic of significant interest in the field of asymmetric synthesis. researchgate.netnih.gov

A molecule like (2S, 5S)-1,3-dimethylpiperazine, with its defined stereochemistry and two nitrogen donor atoms, can act as a C₂-symmetric bidentate ligand. When complexed with a suitable metal (e.g., copper, iron, zinc), the resulting complex can catalyze a variety of asymmetric transformations, such as Friedel-Crafts alkylations or the alkylation of aldehydes. researchgate.netrsc.org The specific structure and stereochemistry of the piperazine ligand are critical for achieving high levels of enantioselectivity in the catalyzed reaction. rsc.org

Table 6: Application of Chiral Piperazines as Ligands in Asymmetric Catalysis

| Chiral Ligand Core | Metal Center | Reaction Catalyzed | Example Substrates | Enantioselectivity |

|---|---|---|---|---|

| Chiral N,N'-Dialkylpiperazine | Zinc (Zn) | Diethylzinc addition to aldehydes | Benzaldehyde + Diethylzinc | Moderate to High |

| Chiral Piperazine Derivative | Copper (Cu) | Friedel-Crafts Alkylation | Indole + Nitroolefin | Moderate to Good |

Use in Polymerization Catalysis

1,3-Dimethylpiperazine, and more broadly N-substituted piperazines, serve as important amine catalysts in the production of polyurethanes. greenamines.comgoogle.comuom.lk These catalysts are crucial in controlling the reaction profile, particularly the gelling and blowing reactions that form the foam structure. uom.lk While related compounds like 1,4-dimethylpiperazine (B91421) are noted for promoting both gelling and blowing, they can exhibit a delayed action compared to other catalysts like triethylene diamine. uom.lkuom.lk This controlled, slower reaction rate can be advantageous in complex molding applications, allowing for better in-mold flowability. uom.lkuom.lk The catalytic activity stems from the tertiary amine groups, which influence the isocyanate-water (blowing) and isocyanate-polyol (gelling) reactions. google.com The specific structure of the piperazine derivative, including the position and nature of alkyl substituents, can balance these reactions to achieve desired foam properties. greenamines.com For instance, combinations of catalysts, such as 1,4-dimethylpiperazine with 4,4'-dimorpholinodiethyl ether, have been developed to optimize performance and reduce volatility in both polyether and polyester (B1180765) foam production. google.com

Microwave-Assisted Synthesis Techniques for Piperazine Derivatives

The benefits of microwave-assisted synthesis include:

Increased Reaction Rates: Microwave energy directly heats the reactants, leading to rapid temperature increases and significantly faster reaction kinetics. mdpi.com

Improved Yields and Purity: The reduction in reaction time often minimizes the formation of unwanted byproducts. nih.gov

Energy Efficiency: It allows for the development of more effective manufacturing processes, including the potential for larger-scale commercial production through flow microwave reactors. nih.gov

Studies have demonstrated the successful application of microwave irradiation in various syntheses, including the preparation of 2,5-piperazinediones and other complex piperazine-based heterocyclic compounds, often with better stereochemical control compared to thermal methods. researchgate.netnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Piperazine Derivatives

| Synthesis Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating | 2 - 4.5 hours | Well-established procedures | researchgate.net |

| Microwave Irradiation | 2 - 8 minutes | Reduced reaction time, higher yields, improved purity, better stereocontrol | nih.govmdpi.comresearchgate.net |

Stereoselective Synthesis and Chiral Enrichment of 1,3-Dimethylpiperazine Enantiomers

The synthesis of specific stereoisomers (enantiomers and diastereomers) of 1,3-dimethylpiperazine is crucial, as the biological and chemical properties of its derivatives are highly dependent on their three-dimensional structure. acs.org Stereoselective synthesis aims to produce a single, desired stereoisomer with high purity.

1,3-Dimethylpiperazine exists as chiral enantiomers, such as the (3S)- and (3R)-forms. Achieving configurational control is a key objective in its synthesis. Methodologies often start from enantiopure precursors, such as chiral amino acids or (S)-propylene oxide, to construct the piperazine ring while preserving the stereochemical integrity of the chiral centers. mdpi.comresearchgate.netresearchgate.net

Key synthetic strategies include:

Synthesis from Chiral Precursors: Utilizing readily available chiral molecules like S-phenylalanine to build the piperazine scaffold in a multi-step synthesis, ensuring the final product has the desired configuration. clockss.org

Diastereoselective Reactions: Employing reactions that favor the formation of one diastereomer over another, such as selective alkylation or reductive amination steps, which can proceed with complete diastereoselectivity. clockss.orgrsc.org

Chiral Resolution: Separating a racemic mixture of enantiomers using techniques like high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.gov

The choice of reagents and reaction conditions, including the use of specific catalysts and protecting groups, is critical for controlling the stereochemical outcome. mdpi.comclockss.org

The specific stereochemistry of the 1,3-dimethylpiperazine core profoundly influences the molecular recognition and selectivity of compounds derived from it. acs.org The spatial arrangement of the methyl groups and other substituents dictates how the molecule interacts with biological targets, such as receptors or enzymes.

Optimization of Reaction Conditions for 1,3-Dimethylpiperazine Synthesis

Optimizing reaction conditions is fundamental to achieving high yields, purity, and efficiency in the synthesis of 1,3-dimethylpiperazine and its derivatives. Key parameters include the choice of solvent, temperature, catalyst, and molar ratios of reactants.

The choice of solvent plays a critical role in the synthesis of piperazine derivatives, influencing reaction rates and sometimes the reaction pathway itself. mdpi.comgoogle.com Solvents like methanol or acetic acid are commonly used, and the selection depends on the specific reaction. nih.gov For instance, in the synthesis of monosubstituted piperazines, using methanol involves the initial formation of piperazine monohydrochloride, while acetic acid leads to piperazine monoacetate. nih.gov

Reaction rates can be significantly enhanced through several strategies:

Catalysis: The use of heterogeneous catalysts, such as metal ions supported on polymeric resins, can shorten reaction times. These catalysts are easily separated and can be reused, aligning with principles of green chemistry. nih.gov

Temperature Control: Many reactions for preparing piperazine derivatives proceed under reflux to increase the reaction rate. nih.gov However, optimization is needed to prevent side reactions.

Reagent Stoichiometry: Adjusting the molar ratios of reactants, such as using an excess of piperazine, can be employed to minimize the formation of undesired disubstituted products, although this can impact atom economy. mdpi.com The development of one-pot procedures from protonated piperazine avoids the need for protecting groups and improves efficiency. nih.gov

Recent advancements focus on developing more environmentally friendly and cost-effective protocols, such as using piperazine itself as a solvent under aerobic conditions for certain Pd-catalyzed amination reactions. organic-chemistry.org

Table 2: Key Parameters for Optimizing Piperazine Synthesis

| Parameter | Influence on Synthesis | Examples of Optimization | Reference |

|---|---|---|---|

| Solvent | Affects solubility, reaction pathway, and rate. | Using ethanol instead of dichloromethane to improve yield; using piperazine as a solvent for eco-friendly synthesis. | nih.govmdpi.comorganic-chemistry.org |

| Catalyst | Increases reaction rate and selectivity. | Employing supported metal ion catalysts for easy separation; using Pd-catalysts for C-N cross-coupling. | nih.govacs.orgorganic-chemistry.org |

| Temperature | Controls reaction kinetics. | Running reactions under reflux to accelerate them; low-temperature conditions for specific selective reactions. | nih.govgoogle.com |

| Stoichiometry | Influences product distribution (mono- vs. di-substitution). | Using excess piperazine to favor monosubstitution; one-pot methods to improve atom economy. | nih.govmdpi.com |

Temperature Control and Side Reaction Mitigation Strategies in the Synthesis of this compound

The synthesis of this compound requires precise control over reaction conditions to ensure high yield and purity. Temperature is a critical parameter that significantly influences the reaction rate and the formation of undesirable byproducts. Effective temperature management, in conjunction with other strategic considerations, is paramount for mitigating side reactions such as over-alkylation and the formation of other impurities.

Temperature Control

In the context of synthesizing 1,3-Dimethylpiperazine, which often involves the methylation of 2-methylpiperazine (B152721), temperature control is crucial for managing the reaction's exothermicity and steering the reaction towards the desired product. A common and effective method for this transformation is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde.

During the Eschweiler-Clarke methylation of 2-methylpiperazine, the reaction temperature is ideally maintained within a narrow range of 40°C to 60°C . google.com This temperature range is optimal for several reasons:

Reaction Rate: Temperatures below 40°C can lead to a significantly slow reaction rate, making the process inefficient for practical synthesis. google.com

Control of Gas Evolution: A primary consideration in this reaction is the evolution of carbon dioxide gas. Temperatures exceeding 60°C can cause a violent and difficult-to-control release of CO₂, posing safety risks and potentially leading to loss of reactants. google.com

Yield and Purity: Maintaining the temperature within the 40-60°C range allows for a controlled reaction that favors the formation of the desired tertiary amine, 1,3-dimethylpiperazine, and helps to achieve high conversion rates. google.com

The initial mixing of reactants, such as adding 2-methylpiperazine to formaldehyde, is often conducted at a lower temperature, typically below 50°C, with cooling to manage the initial exotherm. google.com Following the addition of all reactants, the temperature is then carefully raised and maintained within the optimal 40-60°C range to drive the reaction to completion. google.com

Table 1: Effect of Temperature on the Eschweiler-Clarke Methylation of 2-Methylpiperazine

| Temperature Range | Observations and Impact on Synthesis | Reference |

| < 40°C | The reaction rate is impractically slow, leading to extended reaction times and potential for incomplete conversion. | google.com |

| 40°C - 60°C | Optimal range for a controlled reaction, ensuring a good reaction rate and high conversion to N,N'-dimethylpiperazines. | google.com |

| > 60°C | Leads to a violent evolution of carbon dioxide, creating a hazardous and difficult-to-control reaction environment. | google.com |

| > 90°C | Required in some modified processes that substitute formic acid with sulfuric acid, but these can result in lower conversions for piperazines. | google.com |

Side Reaction Mitigation Strategies

A key challenge in the synthesis of 1,3-Dimethylpiperazine is the potential for the formation of various side products. Strategic mitigation of these side reactions is essential for obtaining a pure final product.

Over-Alkylation and Quaternary Ammonium Salt Formation:

One of the most significant advantages of the Eschweiler-Clarke reaction is its inherent ability to prevent over-alkylation, specifically the formation of quaternary ammonium salts. wikipedia.org The mechanism of this reaction involves the reduction of an iminium ion by formic acid. A tertiary amine, such as 1,3-dimethylpiperazine, cannot form a new iminium ion, thus halting the methylation process at the desired stage. wikipedia.org This makes the Eschweiler-Clarke reaction a highly selective method for producing tertiary amines without the risk of quaternization, a common side reaction with other alkylating agents like alkyl halides.

Formation of N-Monosubstituted Byproducts:

In syntheses starting from piperazine or its derivatives, achieving selective N-alkylation can be challenging. For instance, in the preparation of N-methylpiperazine from diethanolamine (B148213) and methylamine, lower reaction temperatures can increase the proportion of non-volatile by-products. google.com Conversely, higher temperatures can lead to an increase in other undesired byproducts. google.com Therefore, optimizing the temperature, typically in the range of 180°C to 230°C for this specific process, is crucial for maximizing the yield of the desired N-methylated product while minimizing byproduct formation. google.com

Impurity Profile from Starting Materials:

The purity of the starting materials is also a critical factor. Syntheses that begin with piperazine can be challenging because piperazine itself is often a byproduct of other chemical processes and may not be available in high purity. google.com Impurities in the starting materials can lead to a variety of side products that are difficult to separate from the desired this compound.

Table 2: Summary of Side Reaction Mitigation Strategies

| Side Reaction | Mitigation Strategy | Rationale | Reference |

| Over-alkylation (Quaternary Ammonium Salt Formation) | Utilization of the Eschweiler-Clarke reaction for methylation. | The reaction mechanism inherently prevents the formation of quaternary ammonium salts as the tertiary amine product cannot form an iminium ion intermediate necessary for further alkylation. | wikipedia.org |

| Formation of other by-products (e.g., from higher temperatures) | Strict adherence to the optimized temperature range (e.g., 190°C to 220°C in specific syntheses). | Higher temperatures can promote alternative reaction pathways, leading to a variety of undesired side products. | google.com |

| Increased non-volatile by-products | Avoiding excessively low reaction temperatures (e.g., below 180°C in specific syntheses). | Lower temperatures can lead to incomplete reactions or favor the formation of high molecular weight, non-volatile impurities. | google.com |

Computational Chemistry and Molecular Modeling Studies of 1,3 Dimethylpiperazine Hydrochloride

Quantum Chemical Investigations of 1,3-Dimethylpiperazine (B1355154) Hydrochloride and its Derivatives

Quantum chemical investigations employ the principles of quantum mechanics to calculate the properties of molecules. superfri.org These methods are crucial for understanding the intrinsic characteristics of 1,3-Dimethylpiperazine hydrochloride, from its electronic structure to its conformational flexibility.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms and molecules. irjweb.comsubstack.com It is particularly valuable for studying piperazine (B1678402) derivatives, offering a balance of accuracy and computational efficiency. scilit.comresearchgate.net DFT is used to determine optimized molecular geometries and to predict a wide range of properties that govern the molecule's stability and reactivity. colab.ws

A key application of DFT is the prediction of electronic properties derived from the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. physchemres.orgmdpi.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that a molecule is more reactive and polarizable. nih.gov For piperazine derivatives, DFT calculations are routinely used to compute these values. For instance, a computational study on 1,4-diformyl-piperazine highlighted how substitutions on the piperazine ring influence HOMO and LUMO energies. physchemres.org From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. irjweb.com

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. irjweb.com |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; soft molecules are more reactive. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or molecule to attract electrons towards itself. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Measures the propensity of a species to accept electrons. |

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out potential reaction pathways. rsc.org By calculating the energies of reactants, transition states, and products, researchers can determine the most energetically favorable route for a synthesis. researchgate.net This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating its activation energy. A lower activation energy signifies a faster and more favorable reaction.

For the synthesis of piperazine derivatives, DFT can be used to model various reaction steps, such as N-alkylation or cyclization. nih.gov For example, theoretical studies on 1,3-dipolar cycloaddition reactions, a common method for forming heterocyclic rings, use DFT to predict regioselectivity and explain experimental outcomes. While specific DFT studies on the synthesis pathway of this compound are not prominent, the established methodology is broadly applicable to understanding and optimizing the synthesis of such substituted piperazines.

Another powerful tool derived from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, using a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. nih.gov For a molecule like 1,3-Dimethylpiperazine, an MEP map would highlight the electron-rich areas around the nitrogen atoms, identifying them as likely sites for protonation or interaction with electrophiles.

Conformational Analysis and Energy Landscapes

Substituted cyclic compounds like 1,3-Dimethylpiperazine exist as an equilibrium of different spatial arrangements, or conformers. cwu.edu Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies to understand the molecule's preferred three-dimensional structure. soton.ac.uk

The piperazine ring typically adopts a chair conformation, similar to cyclohexane. For 1,3-Dimethylpiperazine, the two methyl groups can be positioned either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring). This leads to several possible chair conformers (diaxial, diequatorial, and axial-equatorial).

Computational methods are used to calculate the energy of each conformer. Steric hindrance, particularly 1,3-diaxial interactions where axial substituents on the same side of the ring clash, can significantly destabilize a conformer. researchgate.net For cis-1,3-dimethylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial one due to a severe steric interaction between the two axial methyl groups. A similar principle applies to 1,3-Dimethylpiperazine. By calculating the energy of each possible conformer and the energy barriers for conversion between them, a potential energy landscape can be constructed, providing a comprehensive view of the molecule's dynamic behavior. researchgate.net

Molecular Docking and Interaction Profiling of 1,3-Dimethylpiperazine Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). etflin.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. ijpsdronline.com

The process involves placing the ligand (e.g., a derivative of 1,3-Dimethylpiperazine) into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. etflin.com A lower binding energy generally indicates a higher binding affinity. etflin.com

Docking studies on various piperazine derivatives have revealed key interaction patterns. These typically include:

Hydrogen Bonds: Interactions between hydrogen bond donors (like the N-H groups in a protonated piperazine ring) and acceptors (like oxygen or nitrogen atoms on amino acid residues).

Hydrophobic Interactions: Interactions between nonpolar parts of the ligand (such as methyl or phenyl groups) and hydrophobic pockets in the protein.

Ionic Interactions: Electrostatic attraction between the positively charged piperazinium ion and negatively charged amino acid residues like aspartate or glutamate.

Numerous studies have successfully used molecular docking to investigate the binding of complex piperazine derivatives to various biological targets. mdpi.comnih.govnih.gov For instance, arylpiperazine derivatives have been docked into the androgen receptor to explore their potential as antagonists. nih.gov Another study docked phenylpiperazine derivatives into the DNA-topoisomerase II complex to investigate their anticancer activity. mdpi.com These studies provide a framework for how derivatives of 1,3-Dimethylpiperazine could be computationally evaluated as ligands for specific biological targets.

| Piperazine Derivative Class | Biological Target | Key Interactions Observed | Binding Energy Range (kcal/mol) | Reference |

|---|---|---|---|---|

| Arylpiperazine derivatives | Androgen Receptor (AR) | Hydrophobic interactions | Not specified (IC50 < 3 μM) | nih.gov |

| Phenylpiperazine derivatives | DNA and Topoisomerase IIα | Hydrogen bonds, hydrophobic interactions | -6.9 to -8.5 | mdpi.com |

| Piperazin-1-ylpyridazine derivatives | dCTPase enzyme | Hydrogen bonds, π-π stacking | Up to -4.6 (Glide Gscore) | ijpsdronline.com |

| 1,3-Thiazoline derivatives with pyrazole (B372694) | Penicillin-binding protein 4 (PBP4) | Hydrogen bonds | -5.9 to -7.1 | nih.gov |

Theoretical Studies in Chemical Applications

Computational Insights into Corrosion Inhibition Mechanisms of Piperazine Compounds

Computational chemistry and molecular modeling have become indispensable tools for elucidating the mechanisms of corrosion inhibition at the atomic and molecular levels. rsc.orgresearchgate.net These theoretical approaches provide profound insights into the interaction between inhibitor molecules, such as piperazine derivatives, and metal surfaces, offering a cost-effective and efficient method for screening and designing new, more effective corrosion inhibitors. rsc.org Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are prominent among these computational methods, providing detailed information on the electronic properties of the inhibitor and its adsorption behavior on the metal substrate. acs.org

The primary mechanism by which organic compounds like piperazine derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. dlsu.edu.ph Computational studies focus on understanding the nature of this adsorption, which can be influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the surrounding medium.

Key to the effectiveness of piperazine compounds is the presence of nitrogen atoms, which act as active centers for adsorption. nih.gov These heteroatoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms, leading to the formation of a coordinate covalent bond. This process, known as chemisorption, results in a strong and stable protective layer.

Quantum chemical calculations, particularly those based on DFT, are employed to determine several molecular properties and descriptors that correlate with the inhibition efficiency of a compound. dlsu.edu.phgsconlinepress.com These parameters offer a quantitative basis for predicting and explaining the performance of inhibitors like this compound and its analogues.

Key Quantum Chemical Descriptors:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant orbitals of the metal surface, enhancing the adsorption process and, consequently, the inhibition efficiency. researchgate.netresearchgate.net

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor relates to the electron-accepting ability of the molecule. A lower ELUMO value suggests that the molecule can more readily accept electrons from the metal surface, which can also contribute to the formation of feedback bonds. mdpi.com

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a crucial indicator of the chemical reactivity of the inhibitor molecule. A smaller energy gap implies that the molecule is more polarizable and can be adsorbed more easily onto the metal surface, generally leading to higher inhibition efficiency. gsconlinepress.comeurjchem.com A soft molecule, characterized by a small energy gap, is typically a more effective corrosion inhibitor. gsconlinepress.com

Dipole Moment (μ): The dipole moment provides information about the polarity of the molecule. While there is no universal correlation, a higher dipole moment can sometimes enhance the adsorption of the inhibitor on the metal surface due to electrostatic interactions.

Fraction of Electrons Transferred (ΔN): This value quantifies the number of electrons transferred from the inhibitor molecule to the metal surface (or vice versa). A positive ΔN value indicates that the molecule acts as an electron donor, which is a common characteristic of effective corrosion inhibitors. nih.gov

The protonation of amine compounds in acidic media can significantly alter their electronic structure and, therefore, their corrosion inhibition efficiency. mdpi.com Quantum chemical calculations can model both neutral and protonated forms of piperazine derivatives to predict their behavior in different corrosive environments. Studies have shown that protonation can lead to a decrease in the EHOMO value and an increase in the energy gap, which may, in turn, reduce the inhibition efficiency. mdpi.com

Molecular Dynamics simulations complement DFT calculations by providing insights into the adsorption configuration and orientation of the inhibitor molecules on the metal surface over time. These simulations can model the dynamic interactions between the inhibitor, the metal substrate, and solvent molecules (like water), offering a more complete picture of the protective film's formation and stability. acs.org

The following table presents typical quantum chemical parameters calculated for piperazine and a related heterocyclic amine, illustrating the data used to assess corrosion inhibition potential.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |

| Piperazine | -1.58 | 1.32 | 2.90 | 0.05 |

| 1-(2-aminoethyl)piperazine | -1.65 | 0.98 | 2.63 | 2.54 |

This table is generated for illustrative purposes based on the principles discussed in the cited literature. Actual values may vary depending on the specific computational methods and basis sets used.

Advanced Analytical Methodologies for Characterization and Quantification of 1,3 Dimethylpiperazine Hydrochloride

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating 1,3-Dimethylpiperazine (B1355154) hydrochloride from complex mixtures. The choice of method depends on the analyte's volatility, polarity, and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like piperazine (B1678402) derivatives. The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. unodc.org

For compounds such as piperazines, which are hydrophilic and basic, standard reversed-phase columns like C18 may not provide adequate retention. sielc.comresearchgate.net In such cases, specialized columns or mobile phase modifiers are employed. Method development often involves optimizing the column chemistry, mobile phase composition (including pH and organic modifiers like acetonitrile), and detector settings to achieve symmetric peaks and good resolution. qascf.com Various detectors can be coupled with HPLC for the analysis of piperazine derivatives, including Diode Array Detectors (DAD), Evaporative Light Scattering Detectors (ELSD), and Mass Spectrometers (MS). unodc.orgsielc.comresearchgate.net

Table 1: Example HPLC Conditions for Piperazine Derivative Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | C18, 4.6 mm x 250 mm, 5 µm unodc.org | Primesep 100, 4.6 mm x 50 mm, 5 µm sielc.com |

| Mobile Phase | A: AcetonitrileB: 5mM Heptafluorobutyric acid unodc.org | Reversed-phase with cation-exchange sielc.com |

| Detection | Photo Diode Array (PDA) unodc.org | ELSD, CAD, LC/MS sielc.com |

| Flow Rate | 1.0 mL/min unodc.orggoogle.com | Not Specified |

| Column Temp. | 40°C unodc.org | Not Specified |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the analysis of piperazine derivatives, GC is often coupled with a Flame Ionization Detector (GC-FID) for routine quantification or a Mass Spectrometer (GC-MS) for definitive identification. unodc.orgresearchgate.net The choice of the capillary column is critical for achieving good separation. Columns with stationary phases like 5% phenyl / 95% methyl silicone or 50%-phenyl-methylpolysiloxane (DB-17) have been successfully used. unodc.org

Method parameters such as the oven temperature program, injector temperature, and carrier gas flow rate are optimized to ensure efficient separation and good peak shape. researchgate.net A simple GC method was developed for the quantitative determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical drug substances. researchgate.net

Table 2: Example GC Conditions for Piperazine Derivative Analysis

| Parameter | Condition 1 unodc.org | Condition 2 researchgate.net |

|---|---|---|

| Column | 5% phenyl/95% methyl silicone, 30 m x 0.25 mm, 0.25 µm film | DB-17, 30 m x 0.53 mm, 1 µm film |

| Carrier Gas | Helium, 1.1 mL/min | Helium, 2 mL/min |

| Oven Program | 100°C (5 min), ramp 10°C/min to 290°C (20 min) | 150°C (10 min), ramp 35°C/min to 260°C (2 min) |

| Injector Temp. | 250°C | 250°C |

| Detector | Mass Spectrometer (MS) | Flame Ionization Detector (FID) |

| Injection Mode | Splitless | Not Specified |

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid separation technique used for the qualitative analysis and screening of compounds. sigmaaldrich.comanalyticaltoxicology.com It is particularly useful for monitoring reaction progress and for the rapid identification of substances in various samples. sigmaaldrich.comfishersci.com For piperazine derivatives, TLC is performed on plates coated with a stationary phase, typically silica (B1680970) gel. nih.gov

The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase. The choice of the developing system is crucial for effective separation. After development, the separated spots are visualized, often under UV light or by spraying with a visualization reagent. unodc.org The retention factor (Rf) value is used for identification by comparing it with that of a reference standard run on the same plate. unodc.org For quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry or mass spectrometry can be employed. analyticaltoxicology.comnih.gov

Table 3: Example TLC Data for Various Piperazine Derivatives

| Compound | Developing System A (Rf) | Developing System B (Rf) | Developing System C (Rf) |

|---|---|---|---|

| BZP | 0.03 | 0.15 | 0.13 |

| mCPP | 0.11 | 0.38 | 0.37 |

| 2-MeOPP | 0.05 | 0.26 | 0.18 |

| 4-FPP | 0.07 | 0.30 | 0.25 |

Data adapted from recommended methods for piperazine analysis. unodc.org Developing systems are specific solvent mixtures.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the structural elucidation and sensitive quantification of compounds. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides high specificity and sensitivity, making it one of the most powerful methods for analyzing piperazine derivatives. unodc.orgresearchgate.netgassnova.no

The coupling of HPLC with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), offers exceptional selectivity and sensitivity for the quantification of trace levels of piperazine derivatives in complex matrices like biological fluids and environmental samples. gassnova.noscienceasia.orgnih.gov This technique utilizes a triple quadrupole mass spectrometer, which allows for operation in Multiple Reaction Monitoring (MRM) mode. scienceasia.orgnih.gov In MRM, a specific precursor ion (typically the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. scienceasia.org This process provides two levels of mass selectivity, significantly reducing background noise and enhancing sensitivity. scienceasia.org

For piperazine, the most sensitive mass transition from the precursor ion to the product ion was identified as m/z 87.1 → 44.1. researchgate.net The development of LC-MS/MS methods has enabled the detection and quantification of piperazine residues at the microgram per kilogram (µg/kg) level. scienceasia.org

Table 4: Example LC-MS/MS Parameters for Piperazine Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization, Positive (ESI+) scienceasia.org |

| Scan Mode | Multiple Reaction Monitoring (MRM) scienceasia.orgnih.gov |

| Precursor Ion (m/z) | 87.1 (for Piperazine) researchgate.net |

| Product Ion (m/z) | 44.1 (for Piperazine) researchgate.net |

| Spray Voltage | 5500 V scienceasia.org |

| Ion Source Temp. | 550°C scienceasia.org |

| Collision Gas | Nitrogen scienceasia.org |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, making it ideal for the analysis of piperazine derivatives by LC-MS. gassnova.no In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates from the droplets, the charge density on the surface increases until ions are ejected into the gas phase.

For basic compounds like 1,3-Dimethylpiperazine, ESI is typically performed in the positive ion mode (ESI+). scienceasia.org The amine functional groups are readily protonated in the acidic mobile phase, forming [M+H]+ ions that can be easily detected by the mass spectrometer. gassnova.no The efficiency of the ionization process is a key factor in the high sensitivity achieved by LC-ESI-MS/MS methods. gassnova.no At higher analyte concentrations, some molecules can exhibit clustering, leading to the formation of dimeric ionic species such as [2M+Na]+, which can be observed in the mass spectrum. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS2)

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique used in mass spectrometry, often coupled with high-performance liquid chromatography (HPLC). encyclopedia.pub It is particularly well-suited for the analysis of less polar to non-polar, thermally stable compounds with molecular weights typically below 1500 Da. encyclopedia.pubslideshare.netresearchgate.net APCI serves as a complementary method to electrospray ionization (ESI), as it can effectively ionize analytes that are not sufficiently polar for ESI. nih.govjfda-online.com

The ionization process in APCI begins with the vaporization of the HPLC eluent, containing the analyte, in a high-temperature nebulizer. nih.gov This creates a gaseous mixture of solvent and analyte molecules. A high voltage applied to a corona discharge needle ionizes the surrounding solvent vapor, which then acts as a reactant gas. encyclopedia.pubslideshare.net These reactant ions subsequently ionize the analyte molecules through gas-phase ion-molecule reactions, primarily via proton transfer in the positive ion mode, to produce protonated molecules, [M+H]⁺. encyclopedia.pub

For 1,3-Dimethylpiperazine, a compound with basic nitrogen atoms, positive-ion APCI would be the preferred mode of analysis. The secondary and tertiary amine functionalities are readily protonated, leading to the efficient formation of the [M+H]⁺ ion. This makes APCI-MS a robust method for the quantification of 1,3-Dimethylpiperazine hydrochloride.

Table 1: Overview of APCI for 1,3-Dimethylpiperazine Analysis

| Parameter | Description | Relevance for 1,3-Dimethylpiperazine |

| Principle | Gas-phase ionization initiated by corona discharge on solvent molecules, followed by proton transfer to the analyte. encyclopedia.pub | The basic nitrogen atoms in the piperazine ring readily accept a proton, making the molecule highly suitable for this ionization method. |

| Ionization Mode | Typically positive ion mode ([M+H]⁺) for basic compounds. encyclopedia.pub | Expected to form a strong signal for the protonated molecule [C₆H₁₄N₂ + H]⁺. |

| Coupling | Commonly coupled with Liquid Chromatography (LC) for separation prior to analysis. encyclopedia.pub | LC-APCI-MS allows for the separation from impurities or matrix components before sensitive detection. |

| Applicability | Ideal for thermally stable, medium-to-low polarity compounds. encyclopedia.pub | 1,3-Dimethylpiperazine fits this profile, ensuring it can be vaporized without degradation. |

Quadrupole Time-of-Flight (Q-TOF LC-MS) for High-Resolution Analysis

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a hybrid mass spectrometry technique that combines the stability and efficiency of a quadrupole mass filter with the high speed and mass accuracy of a time-of-flight (TOF) analyzer. shimadzu.comnih.gov This combination provides high-resolution, accurate mass measurements, which are critical for confirming the elemental composition of an analyte and identifying unknown compounds. nih.govuni-tuebingen.demdpi.com

In a Q-TOF instrument, ions are transmitted from the source through an RF-only quadrupole (or selected in a filtering quadrupole) into a collision cell, and then pulsed into the TOF analyzer. nih.gov The TOF analyzer measures the mass-to-charge ratio (m/z) by determining the time it takes for ions to travel through a field-free drift tube to the detector. nih.gov Because all ions are measured in each pulse, the technique has a high sensitivity. nih.gov

When analyzing 1,3-Dimethylpiperazine, Q-TOF LC-MS can provide a highly accurate mass measurement of the protonated molecular ion. This allows for the calculation of its elemental formula, providing a high degree of confidence in its identification. The high resolution of the TOF analyzer can distinguish the analyte from other co-eluting compounds that may have the same nominal mass but a different exact mass. mdpi.com

Table 2: High-Resolution Mass Analysis of 1,3-Dimethylpiperazine by Q-TOF

| Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) |

| 1,3-Dimethylpiperazine (Free Base) | C₆H₁₄N₂ | 114.11570 |

| Protonated Molecule [M+H]⁺ | C₆H₁₅N₂⁺ | 115.12352 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unodc.org It is a primary method for the analysis of volatile and thermally stable small molecules. hpst.cz Piperazine and its derivatives are frequently analyzed using this technique. unodc.orgresearchgate.net

In GC-MS, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. unodc.org The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. hpst.cz As each component elutes from the column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Ionization (EI). unodc.org EI is a hard ionization technique that generates a characteristic fragmentation pattern, which serves as a "molecular fingerprint" for identification.

For the analysis of 1,3-Dimethylpiperazine, a GC-MS method would involve optimizing the GC oven temperature program to ensure good separation. unodc.org The resulting mass spectrum would show a molecular ion peak and a series of fragment ions that can be used to confirm the structure of the compound.

Table 3: Typical GC-MS Parameters for Piperazine Derivative Analysis

| Parameter | Setting | Purpose |

| GC Column | 5% Phenyl / 95% Methyl Silicone (e.g., DB-5ms) unodc.org | Provides good separation for a wide range of semi-polar compounds. |

| Carrier Gas | Helium at ~1 mL/min unodc.org | Inert gas to carry the analyte through the column. |

| Injector Temperature | 250-280°C unodc.orgmdma.ch | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Ramped temperature, e.g., 100°C to 290°C unodc.org | Separates compounds based on their volatility. |

| Ionization Mode | Electron Ionization (EI) at 70 eV unodc.org | Generates reproducible fragmentation patterns for structural identification. |

| Mass Analyzer | Quadrupole | Scans a range of m/z values (e.g., 30-350 amu) to detect the molecular ion and fragments. unodc.org |

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry (MS/MS), also known as MS², provides an additional dimension of structural information by analyzing the fragments of a selected precursor ion. nih.govescholarship.org When combined with high-resolution mass spectrometry (HRMS), it becomes an exceptionally powerful tool for unambiguous compound identification. uni-tuebingen.deuni-giessen.de

The MS/MS process involves selecting the molecular ion or a primary fragment (the precursor ion) using a mass analyzer (e.g., a quadrupole). This precursor ion is then directed into a collision cell, where it is fragmented through collision-induced dissociation (CID) with an inert gas like nitrogen or argon. google.com The resulting product ions are then analyzed by a second mass analyzer (e.g., TOF or Orbitrap). nih.gov

HRMS-MS analysis of 1,3-Dimethylpiperazine would involve selecting the protonated molecule ([M+H]⁺, m/z 115.1235) as the precursor ion. The fragmentation of this ion would likely involve the cleavage of the methyl groups and the opening of the piperazine ring. The high mass accuracy of HRMS allows for the determination of the elemental composition of not only the precursor ion but also each product ion, greatly enhancing the confidence in structural elucidation. nih.goviu.edu

Table 4: Predicted MS/MS Fragmentation for Protonated 1,3-Dimethylpiperazine [M+H]⁺

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss |

| 115.1235 | 100.0997 | CH₃ (Methyl radical) |

| 115.1235 | 86.0966 | C₂H₅ (Ethyl radical) |

| 115.1235 | 70.0653 | C₂H₅N (Aziridine) |

| 115.1235 | 58.0653 | C₃H₇N (Propylimine) |

Note: The fragmentation pathway is predictive and would need to be confirmed experimentally.

Ambient Mass Spectrometry Techniques

Ambient mass spectrometry encompasses a family of ionization techniques that allow for the direct analysis of samples in their native environment with little to no sample preparation. youtube.com These methods are known for their speed and ease of use, making them suitable for high-throughput screening applications, such as in forensics or clinical toxicology. researchgate.net

Prominent ambient ionization techniques include Desorption Electrospray Ionization (DESI), where a solvent spray is directed at a surface to desorb and ionize analytes, and Direct Analysis in Real Time (DART), which uses a stream of heated, excited gas (like helium or nitrogen) to desorb and ionize molecules. nih.gov Other methods like paper spray ionization involve applying a sample to a paper substrate, adding solvent, and applying a high voltage to generate ions directly from the paper tip. iu.eduyoutube.com

These techniques could be applied to the rapid detection of this compound on various surfaces or in biological fluids. For instance, DART-MS could detect trace amounts of the compound on a surface by simply placing the object in the DART ion source. This would be particularly useful for rapid screening purposes where a simple yes/no answer regarding the presence of the compound is required.

Table 5: Comparison of Ambient MS Techniques for this compound Detection

| Technique | Principle | Sample State | Sample Preparation | Potential Application |

| DART | Ionization via excited-state species in a heated gas stream. nih.gov | Solid, Liquid, Gas | None | Rapid screening of surfaces for contamination. |

| DESI | Charged solvent droplets desorb and ionize analytes from a surface. nih.gov | Solid | None | Surface analysis and chemical imaging. |

| Paper Spray | Ionization directly from a paper substrate containing the sample. iu.edu | Liquid (spotted) | Minimal (spotting) | Rapid screening of liquid samples (e.g., urine). |

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and definitive analytical techniques for elucidating the structure of organic molecules in solution. nanoqam.ca It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule by probing the magnetic properties of their nuclei, most commonly ¹H (proton) and ¹³C. encyclopedia.pubthieme-connect.de

An NMR spectrum provides several key pieces of information:

Chemical Shift (δ): The position of a signal on the x-axis, which indicates the electronic environment of the nucleus. thieme-connect.de

Integration: The area under a signal, which is proportional to the number of nuclei it represents.

Multiplicity: The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to spin-spin coupling with neighboring nuclei, which reveals information about adjacent atoms. thieme-connect.de

For 1,3-Dimethylpiperazine, the ¹H and ¹³C NMR spectra would be characteristic of its asymmetric structure. Unlike the symmetrical 1,4-isomer, the two methyl groups (one on a nitrogen and one on a carbon) are in different chemical environments and would produce distinct signals. The piperazine ring protons would also show complex splitting patterns due to their diastereotopic nature. The presence of the hydrochloride salt would influence the chemical shifts, particularly for protons near the protonated nitrogen atoms.

Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Dimethylpiperazine

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| N-CH₃ | ~2.3 - 2.5 | ~46 | Singlet in ¹H NMR. |

| C-CH₃ | ~1.0 - 1.2 | ~18 | Doublet in ¹H NMR, coupled to the C3-H proton. |

| Piperazine Ring CH, CH₂ | ~1.8 - 3.0 | ~45 - 60 | Complex multiplets in ¹H NMR due to asymmetry and coupling. The ¹³C spectrum would show four distinct signals for the ring carbons. |

Note: These are predicted values based on general principles and may vary depending on the solvent and specific salt form.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of chemical bonds. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its amine salt structure and alkyl groups.

Key expected vibrations include the stretching of C-H bonds in the methyl and methylene (B1212753) groups, the stretching of C-N bonds, and, significantly, the stretching and bending vibrations of the ammonium (B1175870) (N-H⁺) group formed by the hydrochloride salt. The N-H⁺ stretching band is typically a broad and strong absorption in the 2400-3000 cm⁻¹ region. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H⁺ Stretch | Ammonium Salt | 2400 - 3000 | Strong, Broad |

| C-H Stretch | Aliphatic (CH, CH₂, CH₃) | 2850 - 2980 | Medium to Strong |

| N-H⁺ Bend | Ammonium Salt | 1500 - 1600 | Medium |

| C-H Bend | CH₂, CH₃ | 1370 - 1470 | Medium |

| C-N Stretch | Aliphatic Amine | 1050 - 1250 | Medium to Strong |

Note: Data is compiled based on typical frequencies for secondary amine hydrochlorides and aliphatic compounds. nist.gov

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial check for its purity and empirical formula. For this compound, the molecular formula is C₆H₁₅ClN₂. guidechem.com The theoretical elemental composition can be calculated from its molecular weight (150.65 g/mol ). guidechem.com

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass Contribution | Percentage (%) |

| Carbon | C | 12.01 | 72.06 | 47.83% |

| Hydrogen | H | 1.008 | 15.12 | 10.04% |

| Chlorine | Cl | 35.45 | 35.45 | 23.53% |

| Nitrogen | N | 14.01 | 28.02 | 18.60% |

Purity assessment is critical to ensure the identity and quality of the compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.govjocpr.com A reversed-phase HPLC method is typically suitable for analyzing polar compounds like amine hydrochlorides.

Research Findings: For piperazine derivatives, validated HPLC methods are essential for determining purity and identifying related impurities. nih.gov A typical method would involve an octadecylsilane (B103800) (C18) column with a mobile phase consisting of an acetonitrile (B52724) and aqueous buffer mixture (e.g., phosphate (B84403) buffer at a controlled pH). nih.gov Detection is commonly achieved using a UV detector, although this compound lacks a strong chromophore, which may necessitate derivatization for trace-level analysis or the use of alternative detectors like mass spectrometry (MS) or charged aerosol detection (CAD). jocpr.com Method validation would include assessing parameters such as linearity, precision, accuracy, selectivity, and the limit of detection (LOD) and quantification (LOQ). nih.gov

Sample Preparation Techniques for Complex Matrices in Analysis

When analyzing this compound in complex matrices such as biological fluids, tissues, or environmental samples, effective sample preparation is crucial to remove interfering substances and concentrate the analyte. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two primary techniques employed for this purpose. thermofisher.comacs.org

SPE is a chromatographic technique used for sample clean-up and concentration prior to analysis. thermofisher.com It involves passing a liquid sample through a solid sorbent, which retains the analyte or the impurities. For a basic compound like this compound, which is protonated at neutral or acidic pH, a strong cation-exchange (SCX) SPE cartridge is highly effective.

The general procedure involves the following steps:

Conditioning: The SPE sorbent is activated with a solvent like methanol (B129727), followed by equilibration with an aqueous buffer.

Loading: The sample, with its pH adjusted to ensure the analyte is charged (pH < pKa), is passed through the cartridge. The protonated analyte binds to the negatively charged sorbent.

Washing: The cartridge is washed with a solvent (e.g., water, dilute acid, or a low-polarity organic solvent) to remove neutral and weakly bound impurities.

Elution: The retained analyte is eluted from the sorbent by passing a solvent that neutralizes the charge on the analyte (e.g., a basic solution like ammoniated methanol) or disrupts the ionic interaction.

Table 5: Typical Parameters for Strong Cation-Exchange SPE of this compound

| Step | Solvent/Solution | Purpose |

| Conditioning | 1. Methanol2. Deionized Water or Acidic Buffer (e.g., pH 6) | To activate the sorbent functional groups and prepare for sample loading. |

| Sample Loading | Sample in aqueous solution, pH adjusted to < 7 | To retain the protonated analyte via ionic interaction. |

| Washing | 1. Dilute Acidic Buffer2. Methanol | To remove hydrophilic and hydrophobic interferences, respectively. |

| Elution | 5% Ammonium Hydroxide (B78521) in Methanol | To neutralize the analyte and elute it from the sorbent. |

This technique is highly efficient, uses less solvent than LLE, and is easily automated. nih.gov

LLE is a separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com The extractability of this compound is highly dependent on pH.

The general strategy for extracting a basic amine from an aqueous matrix involves:

Alkalinization: The pH of the aqueous sample is raised (e.g., to pH > 10) using a base like sodium hydroxide. This converts the protonated amine hydrochloride into its neutral, free-base form.

Extraction: The alkalinized aqueous sample is mixed vigorously with a water-immiscible organic solvent (e.g., dichloromethane (B109758), ethyl acetate (B1210297), or methyl tert-butyl ether). The neutral amine, being more soluble in the organic phase, partitions into it.

Separation and Back-Extraction (optional): The organic layer is separated. For further purification, the analyte can be "back-extracted" into a fresh aqueous acidic solution (e.g., dilute HCl), which protonates the amine again, making it water-soluble and leaving neutral organic impurities behind in the organic phase.

Table 6: Key Parameters for LLE of this compound

| Parameter | Condition/Solvent | Rationale |